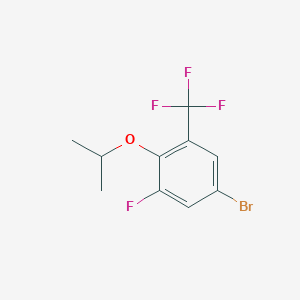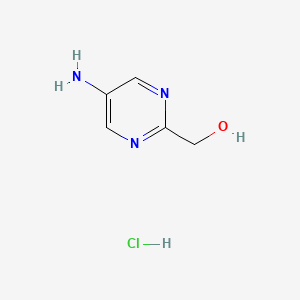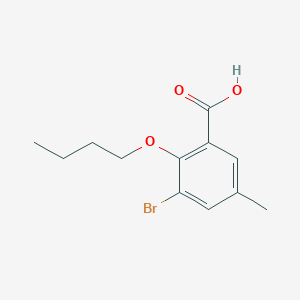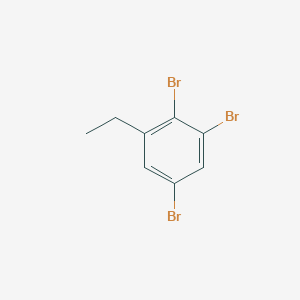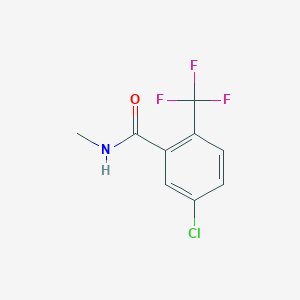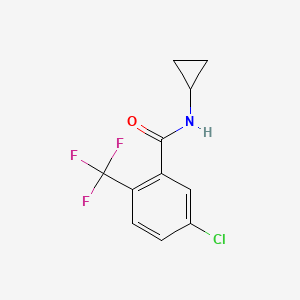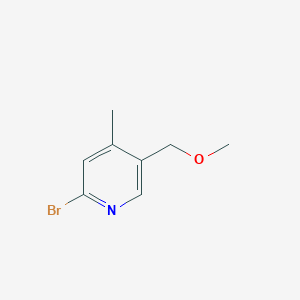
(5-氯-2-(三氟甲基)苯基)(吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with the CAS Number: 2413441-11-7. It has a molecular weight of 277.67 . The IUPAC name for this compound is (5-chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .科学研究应用
吡咯烷在药物发现中的应用
吡咯烷环,如与感兴趣的结构相关的那些,由于其立体化学和有效探索药效团空间的能力,在药物化学中被广泛使用。吡咯烷环的非平面性增强了 3D 覆盖范围,显著影响了候选药物的生物学特性。药物化学家已经使用这种支架来开发具有选择性靶标参与的生物活性分子,证明了吡咯烷衍生物在药物发现和开发中的关键作用。这篇综述强调了吡咯烷在合成治疗人类疾病的化合物中的多功能性,突出了空间因素对生物活性的影响以及立体异构体在药物设计中的重要性 (Li Petri 等人,2021)。
激酶抑制剂的药效团设计
包含取代咪唑支架的激酶抑制剂的设计和合成揭示了类似于 (5-氯-2-(三氟甲基)苯基)(吡咯烷-1-基)甲酮的结构部分在药物设计中的重要性。这些化合物表现出对 p38 MAP 激酶的选择性抑制,p38 MAP 激酶是促炎细胞因子的关键调节剂。这篇综述强调了特定结构特征在实现高结合选择性和效力中的作用,强调了此类化合物在治疗干预中的效用 (Scior 等人,2011)。
在 HPLC 中的分析应用
碱性药物在强阳离子交换材料上的色谱行为,包括它们的保留机制和峰形优化,对于分析具有与我们感兴趣的化合物类似碱性部分的化合物至关重要。本综述涵盖了洗脱液 pH 值和离子强度对碱性分析物保留的影响,提供了此类化合物在高效液相色谱 (HPLC) 中的分析应用的见解 (Flanagan 等人,2001)。
甲醇作为一种资源
探索甲烷营养菌的生物技术应用,甲烷营养菌是将甲烷代谢为有价值产品的细菌,强调了使用甲醇(甲烷氧化的产物)作为可持续资源的潜力。本综述讨论了从甲烷中产生单细胞蛋白、生物聚合物和其他有价值的化合物,突出了在绿色化学和生物技术应用中利用甲醇及相关化合物对环境和经济带来的好处 (Strong 等人,2015)。
未来方向
The future directions for research on “(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone” and similar pyrrolidine compounds involve the design of new compounds with different biological profiles . This can be achieved by modifying the spatial orientation of substituents and exploring different stereoisomers .
作用机制
Target of Action
The primary targets of (5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone are currently unknown. The compound is a derivative of the pyrrolidine ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
生化分析
Biochemical Properties
(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound can inhibit or activate these enzymes, thereby influencing the metabolic pathways they regulate. Additionally, (5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone has been shown to bind to certain receptor proteins, affecting their signaling pathways and downstream effects .
Cellular Effects
The effects of (5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of transcription factors, leading to changes in gene expression profiles . This, in turn, affects cellular metabolism by regulating the expression of enzymes involved in metabolic pathways. Furthermore, (5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone has been found to impact cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, (5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, (5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone can activate or inhibit receptor proteins, leading to changes in downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that (5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
(5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in these pathways . For example, the compound may inhibit or activate enzymes involved in the metabolism of lipids, carbohydrates, and amino acids . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of (5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, facilitated by transporter proteins . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and overall efficacy .
Subcellular Localization
The subcellular localization of (5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular distribution of (5-Chloro-2-(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone is essential for understanding its precise biochemical effects .
属性
IUPAC Name |
[5-chloro-2-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO/c13-8-3-4-10(12(14,15)16)9(7-8)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKGUXBEXPNOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



